THP-PEG10-Boc THP-PEG10-Boc
Brand Name: Vulcanchem
CAS No.:
VCID: VC16017292
InChI: InChI=1S/C31H60O14/c1-31(2,3)45-29(32)28-42-25-24-40-21-20-38-17-16-36-13-12-34-9-8-33-10-11-35-14-15-37-18-19-39-22-23-41-26-27-44-30-6-4-5-7-43-30/h30H,4-28H2,1-3H3
SMILES:
Molecular Formula: C31H60O14
Molecular Weight: 656.8 g/mol

THP-PEG10-Boc

CAS No.:

Cat. No.: VC16017292

Molecular Formula: C31H60O14

Molecular Weight: 656.8 g/mol

* For research use only. Not for human or veterinary use.

THP-PEG10-Boc -

Specification

Molecular Formula C31H60O14
Molecular Weight 656.8 g/mol
IUPAC Name tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C31H60O14/c1-31(2,3)45-29(32)28-42-25-24-40-21-20-38-17-16-36-13-12-34-9-8-33-10-11-35-14-15-37-18-19-39-22-23-41-26-27-44-30-6-4-5-7-43-30/h30H,4-28H2,1-3H3
Standard InChI Key YLPMWNVXWQFYBY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

THP-PEG10-Boc features a central PEG chain composed of ten repeating ethylene glycol units, terminated by a tetrahydropyran (THP) group and a tert-butoxycarbonyl (Boc)-protected amine. The PEG backbone ensures hydrophilicity and flexibility, while the THP and Boc groups provide stability during synthetic processes. Structural analyses from multiple sources report slight discrepancies in its molecular formula: C₃₀H₅₈O₁₃ (MW 626.77 g/mol) and C₃₁H₆₀O₁₄ (MW 656.80 g/mol) . These variations may arise from differences in the positioning or number of functional groups, underscoring the need for precise characterization in experimental settings.

Physical and Chemical Properties

Key properties of THP-PEG10-Boc include:

PropertyValueSource
AppearanceWhite to off-white solid
SolubilityWater-soluble
Molecular Weight626.77–656.80 g/mol
Storage Conditions2–8°C in sealed, dry containers

The Boc group serves as a protective moiety for amines, preventing undesired reactions during PROTAC assembly. Its removal under acidic conditions exposes the amine for subsequent bioconjugation.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis of THP-PEG10-Boc involves three primary steps:

  • PEG Backbone Formation: A decaethylene glycol chain is constructed via iterative ethylene oxide polymerization.

  • THP Group Introduction: One terminal hydroxyl group of the PEG chain is etherified with tetrahydropyran under acidic catalysis.

  • Boc Protection: The opposing terminal amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Industrial-scale production often employs cGMP-compliant protocols to ensure batch consistency, as highlighted by suppliers like BOC Sciences and MedChemExpress .

Quality Control

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for verifying purity (≥95%) and structural integrity .

Biological Activity and Mechanism

Role in PROTAC Design

PROTACs are heterobifunctional molecules comprising:

  • E3 Ligase Ligand: Recruits ubiquitin ligases (e.g., VHL or cereblon).

  • Target Protein Ligand: Binds to the protein earmarked for degradation.

  • Linker (THP-PEG10-Boc): Spatially connects the two ligands, optimizing ubiquitination efficiency .

THP-PEG10-Boc’s PEG spacer provides optimal length (10 ethylene glycol units) to ensure proper orientation between ligands, while its hydrophilicity enhances solubility in biological matrices.

Mechanistic Insights

Upon cellular uptake, the PROTAC facilitates the formation of a ternary complex between the E3 ligase and target protein. This induces polyubiquitination of the target, marking it for proteasomal degradation. Studies demonstrate that THP-PEG10-Boc-based PROTACs achieve sub-micromolar degradation efficiencies for oncology targets like BRD4 and ERα .

Applications in Biomedical Research

Targeted Protein Degradation

THP-PEG10-Boc is pivotal in developing PROTACs for diseases resistant to conventional inhibitors. For example:

  • Cancer Therapy: Degradation of oncogenic proteins (e.g., BET family proteins) circumvents resistance mechanisms seen with small-molecule inhibitors .

  • Neurodegenerative Diseases: Targeting tau or α-synuclein aggregates in Alzheimer’s and Parkinson’s models .

Protein-Polymer Conjugation

The compound’s amine-reactive Boc group enables conjugation to peptides or proteins, improving their pharmacokinetic profiles. Applications include:

  • PEGylation: Reducing immunogenicity of therapeutic proteins.

  • Drug Delivery: Enhancing tumor targeting via antibody-drug conjugates .

Comparative Analysis with Related PEG Linkers

LinkerFunctional GroupsMolecular Weight (g/mol)Key Applications
THP-PEG10-BocTHP, Boc-protected amine626.77–656.80PROTACs, bioconjugation
THP-PEG10-alcoholTHP, hydroxyl542.66Hydrophilic spacers
Tos-PEG10-THPTHP, tosyl626.77Nucleophilic substitutions

THP-PEG10-Boc’s Boc group offers distinct advantages in controlled amine reactivity compared to alcohol or tosyl-terminated variants .

Recent Advances and Challenges

Innovations in Synthesis

Recent protocols emphasize modular approaches, allowing customizable PEG lengths and functional group combinations. cGMP manufacturing has enabled clinical-grade production for preclinical trials .

Persistent Challenges

  • Solubility Limitations: Despite PEG’s hydrophilicity, excessive linker length can reduce cell permeability.

  • In Vivo Stability: Serum esterases may prematurely cleave the THP group, necessitating structural optimizations .

Future Directions

Ongoing research aims to:

  • Optimize linker length and rigidity for enhanced target engagement.

  • Develop photocleavable or pH-sensitive variants for spatiotemporal control of protein degradation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator